Structural Distinction: Geminal Cl-F Substitution Pattern at C2 Versus C1-Fluorinated Isomers
The substitution pattern of 1,2,3-trichloro-2-fluoropropane features a geminal chlorine-fluorine arrangement at the C2 position, which creates a distinct chemical environment relative to C1-fluorinated isomers such as 1,1,2-trichloro-1-fluoropropane (CAS 421-41-0) and 1,1,3-trichloro-2-fluoropropane (ChemSpider ID 32993172) . This positional isomerism is critical because the location of the fluorine atom relative to the reactive chlorine-bearing carbons determines the electronic landscape governing nucleophilic substitution regioselectivity.
| Evidence Dimension | Fluorine substitution position and molecular connectivity |
|---|---|
| Target Compound Data | Fluorine at C2 with Cl at C1, C2, C3; InChI: InChI=1S/C3H4Cl3F/c4-1-3(6,7)2-5/h1-2H2 |
| Comparator Or Baseline | 1,1,2-Trichloro-1-fluoropropane (CAS 421-41-0): Fluorine at C1; 1,1,3-Trichloro-2-fluoropropane: Alternative chlorine substitution |
| Quantified Difference | Qualitative structural distinction; no quantitative direct comparative reactivity data identified in available primary literature |
| Conditions | Structural identity confirmed via InChI and canonical SMILES comparison across authoritative databases |
Why This Matters
Incorrect isomer selection can lead to divergent reaction outcomes in synthetic applications where the specific substitution pattern dictates the electronic environment and thus reactivity at available reaction sites.
